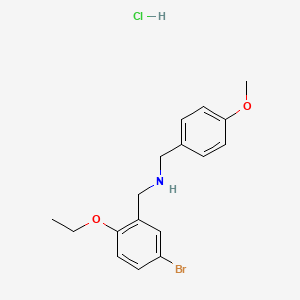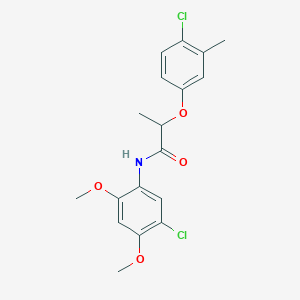
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPCA is a synthetic compound that has been synthesized using various methods, and it has shown promising results in the field of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it has been proposed that this compound inhibits the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory and analgesic effects, and inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects, and it has been proposed as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of enzymes and cancer cell growth, and its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide, including further studies on its mechanism of action, potential side effects, and toxicity, as well as its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Other future directions include the development of new synthesis methods for this compound and the synthesis of analogs of this compound with improved pharmacological properties. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. In biochemistry, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In pharmacology, this compound has been shown to have anti-inflammatory and analgesic effects, and it has been proposed as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYJIOFTSKDMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)
![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
![4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
amine hydrochloride](/img/structure/B4408147.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
amine hydrochloride](/img/structure/B4408171.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![2-[(4-chlorobenzyl)thio]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B4408176.png)

![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)